4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid
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Overview
Description
4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group.
Carboxylation: The carboxylic acid group can be introduced through various carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-methanol or thiophene-2-carbaldehyde.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The Boc-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butoxycarbonyl)amino]phenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid.
4-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid: Contains a cyclopropane ring instead of a thiophene ring.
4-[(tert-Butoxycarbonyl)amino]-3-methyl-1,2-thiazole-5-carboxylic acid: Contains a thiazole ring instead of a thiophene ring.
Uniqueness
4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable building block in the synthesis of heterocyclic compounds and potential pharmaceuticals.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-6-4-7(8(12)13)16-5-6/h4-5H,1-3H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVNSZPAUPQPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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